3-(1-Aminopropan-2-yl)piperidin-3-ol
Description
Properties
Molecular Formula |
C8H18N2O |
|---|---|
Molecular Weight |
158.24 g/mol |
IUPAC Name |
3-(1-aminopropan-2-yl)piperidin-3-ol |
InChI |
InChI=1S/C8H18N2O/c1-7(5-9)8(11)3-2-4-10-6-8/h7,10-11H,2-6,9H2,1H3 |
InChI Key |
OZGXNBFGVRKCDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C1(CCCNC1)O |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr) on Naphthyridine Derivatives
The core approach involves nucleophilic aromatic substitution reactions on heterocyclic systems such as 2,7-naphthyridines, which serve as versatile intermediates. These reactions are facilitated by activating groups like cyano or carbonyl functionalities, which increase the electrophilicity of the heterocycle.
Mechanism Overview:
The process involves initial substitution of halogenated heterocycles (e.g., chloro derivatives) with cyclic amines (piperidine, azepane, pyrrolidine) in polar solvents such as absolute ethanol or dimethylformamide (DMF). The nucleophile attacks the electron-deficient aromatic system, displacing a leaving group (chloride) via a nucleophilic aromatic substitution (S_NAr) pathway, often under reflux conditions.
Rearrangement of Naphthyridine Derivatives
The rearrangement process involves transforming initial substitution products into heterocyclic systems such as 2,7-naphthyridin-1-ones, which are precursors for the target compound.
-
- The rearrangement involves nucleophilic attack on cyano groups or carbonyl functionalities, leading to ring transformations.
- The process is sterically and electronically influenced by substituents at specific positions, notably the 7th position on the heterocycle.
Synthesis of 1-Amino-3-oxo-2,7-naphthyridines and Their Rearrangement
-
- These compounds undergo rapid rearrangement upon reaction with amino alcohols such as 2-aminoethanol or 1-aminopropan-2-ol, forming intermediates like 8 and products 7a–g through nucleophilic addition to carbonyl groups, followed by ring closure or ring transformation.
Conversion to the Target Compound
Reaction with 1-Aminopropan-2-ol:
The key step involves reacting the heterocyclic intermediates with 1-aminopropan-2-ol under reflux conditions. This nucleophilic amine attacks electrophilic centers (cyano, carbonyl), leading to the formation of 3-(1-Aminopropan-2-yl)piperidin-3-ol .-
- Reflux in ethanol or ethanol-water mixtures for durations ranging from 3 to 15 hours.
- Use of excess amine to drive the reaction to completion.
- Purification via column chromatography and recrystallization is standard.
In-Depth Research Findings and Data Tables
| Step | Reactants | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Halogenated naphthyridine + cyclic amine | Reflux in ethanol (~160°C) | 74–86 | Formation of intermediates 2a–c |
| 2 | Intermediates 2a–c + primary amines | Reflux, 15 hours | 55–67 | Rearranged to 4a–l |
| 3 | Rearranged heterocycles + 1-aminopropan-2-ol | Reflux (~3–15 hours) | 22–68 | Formation of 3-(1-Aminopropan-2-yl)piperidin-3-ol |
Structural Confirmation Data
-
- Cyano groups (~2200 cm$$^{-1}$$) in initial intermediates.
- Carbonyl (~1600 cm$$^{-1}$$) in rearranged products.
-
- Proton signals corresponding to NCH$$_2$$ groups (~3.2–3.5 ppm).
- NH and OH protons observed as broad signals (~5.8–13.8 ppm).
-
- Molecular ion peaks consistent with expected molecular weights.
Reaction Pathway Insights
The nucleophilic attack of amino alcohols on activated heterocycles proceeds via intermediate formation of Schiff bases, followed by ring closure or rearrangement, leading to the target compound.
The steric and electronic effects of substituents at positions 7 and 3 significantly influence reaction rates and yields.
Summary of the Most Effective Preparation Method
The most reliable and efficient method for synthesizing 3-(1-Aminopropan-2-yl)piperidin-3-ol involves:
- Starting from halogenated 2,7-naphthyridine derivatives (preferably chloro or cyano substituted).
- Performing nucleophilic aromatic substitution with cyclic amines (piperidine, azepane) under reflux in ethanol at approximately 160°C for 3–5 hours to form heterocyclic intermediates.
- Subjecting these intermediates to rearrangement conditions—refluxing with primary amines with boiling points >145°C (e.g., 2-aminoethanol or 1-aminopropan-2-ol)—for extended periods (~15 hours) to induce ring transformations.
- Finally, reacting the rearranged heterocycles with 1-aminopropan-2-ol under reflux to obtain the target compound with yields varying based on substituents and reaction optimization.
Concluding Remarks
The synthesis of 3-(1-Aminopropan-2-yl)piperidin-3-ol is rooted in heterocyclic chemistry involving nucleophilic aromatic substitution and rearrangement reactions. The process benefits from high-temperature conditions, strategic choice of cyclic amines, and precise control of reaction times to optimize yields. The mechanistic understanding of these transformations, supported by spectroscopic and computational data, underscores the importance of electronic and steric factors in designing efficient synthetic routes for this compound.
Chemical Reactions Analysis
Types of Reactions
3-(1-Aminopropan-2-yl)piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols .
Scientific Research Applications
3-(1-Aminopropan-2-yl)piperidin-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3-(1-Aminopropan-2-yl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Structural Differences and Implications
The latter’s planar structure may limit its interaction with hydrophobic binding pockets in biological targets . Bersiporocin retains the piperidin-3-ol core but introduces a bulky 4,5-dichlorobenzimidazole-propyl chain, likely enhancing its binding affinity to prolyl-tRNA synthetase in fibrotic pathways .
1-(Phenylamino)-3-(piperidin-1-yl)propan-2-ol substitutes the hydroxyl group with a phenylamino moiety, altering its hydrogen-bonding capacity and electronic properties .
Biological Activity
3-(1-Aminopropan-2-yl)piperidin-3-ol, also known as APPI, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Molecular Structure and Characteristics
- IUPAC Name: 3-(1-Aminopropan-2-yl)piperidin-3-ol
- Molecular Formula: C10H19N2O
- Molecular Weight: 183.27 g/mol
- Canonical SMILES: CC(CN)C1CCN(CC1)C(O)C
Anticonvulsant and Analgesic Properties
Research has indicated that compounds similar to 3-(1-Aminopropan-2-yl)piperidin-3-ol exhibit anticonvulsant activities. A study evaluating various aminoalkanols demonstrated that certain derivatives showed significant efficacy in maximal electroshock (MES) seizure models. These findings suggest that APPI could possess similar properties due to its structural analogies with other active compounds .
The mechanism by which 3-(1-Aminopropan-2-yl)piperidin-3-ol exerts its biological effects is believed to involve modulation of neurotransmitter systems. Specifically, it may interact with sigma receptors, which are implicated in pain perception and seizure activity. This interaction could lead to increased inhibition of neuronal excitability, thereby providing anticonvulsant effects .
Comparative Analysis of Biological Activity
To better understand the potential of 3-(1-Aminopropan-2-yl)piperidin-3-ol, a comparison with related compounds was conducted. The table below summarizes key findings from various studies:
Study on Anticonvulsant Activity
In a study published in 2016, new aminoalkanols were synthesized and evaluated for their anticonvulsant activity. Among these, some compounds demonstrated significant efficacy in MES tests, suggesting that structural modifications can enhance biological activity . The study highlights the importance of structural features in determining the pharmacological profile of amino alcohols.
Microbial Metabolism Insights
Another research avenue explored the microbial metabolism of amino alcohols, including 1-amino-propan-2-ol derivatives. The findings indicated that these compounds could be metabolized by specific bacterial strains, leading to the formation of various metabolites. This suggests a potential for using such compounds in biotechnological applications or as precursors for drug synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
